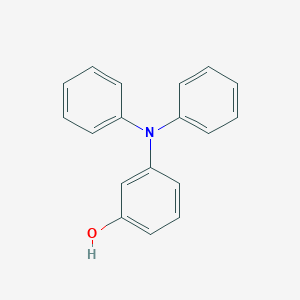

3-(Diphenylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(N-phenylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLALNMFIFWIUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561379 | |

| Record name | 3-(Diphenylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107396-23-6 | |

| Record name | 3-(Diphenylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and historical synthesis of 3-(Diphenylamino)phenol

Technical Whitepaper: The Evolution of 3-(Diphenylamino)phenol Synthesis

Executive Summary

3-(Diphenylamino)phenol (CAS: 4371-31-7), often referred to as

This guide analyzes the transition from classical "brute force" copper-mediated synthesis (Ullmann condensation) to precision palladium-catalyzed methods (Buchwald-Hartwig), providing researchers with reproducible protocols and mechanistic insights.

Chemical Identity & Structural Significance

The molecule consists of a central nitrogen atom bonded to three phenyl rings, one of which bears a meta-hydroxyl group. The steric bulk of the two unsubstituted phenyl rings protects the nitrogen center, while the hydroxyl group facilitates further functionalization (e.g., etherification or esterification) without disrupting the electronic properties of the amine.

| Property | Specification |

| IUPAC Name | 3-(Diphenylamino)phenol |

| Common Name | |

| CAS Number | 4371-31-7 |

| Molecular Formula | |

| Molecular Weight | 261.32 g/mol |

| Appearance | Off-white to grey crystalline powder |

| Melting Point | 120–124 °C |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Historical Synthesis: The Ullmann Condensation

Before the advent of palladium catalysis, the primary route to arylamines was the Ullmann condensation. This method, developed by Fritz Ullmann in the early 20th century, utilizes copper to couple aryl halides with amines.

Mechanistic Insight

The reaction requires high temperatures (

Experimental Protocol (Classical Route)

Note: This method is robust but suffers from poor atom economy and difficult purification due to copper waste.

Reagents:

-

3-Aminophenol (1.0 eq)

-

Iodobenzene (2.2 eq)

-

Potassium Carbonate (

, 2.5 eq) -

Copper Bronze or CuI (0.1 eq)

-

Solvent: Nitrobenzene or 1,2-Dichlorobenzene (High boiling point required)

Step-by-Step Workflow:

-

Charge: In a heavy-walled pressure vessel or round-bottom flask equipped with a Dean-Stark trap (if water removal is needed), dissolve 3-aminophenol in nitrobenzene.

-

Activation: Add

and the Copper catalyst. Sparge with nitrogen for 15 minutes to remove oxygen (critical to prevent phenol oxidation). -

Addition: Add Iodobenzene.

-

Reaction: Heat the mixture to 190–200°C under vigorous stirring for 24–48 hours. The reaction progress can be monitored by TLC (eluent: Hexane/Ethyl Acetate 4:1).

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove copper salts.

-

Extraction: Dilute the filtrate with dichloromethane and wash with 1M HCl (to remove unreacted amine) followed by brine.

-

Purification: The crude product is often a dark oil. Recrystallize from Ethanol/Water or purify via column chromatography on silica gel.

Mechanistic Visualization (Ullmann Cycle)

Caption: Simplified catalytic cycle of the copper-mediated Ullmann condensation showing the Cu(I)/Cu(III) redox shuttle.

Modern Methodology: Buchwald-Hartwig Amination[1][2]

In the 1990s, Stephen Buchwald and John Hartwig revolutionized C-N bond formation using Palladium.[1] This method allows for the synthesis of 3-(diphenylamino)phenol under much milder conditions (

Strategic Advantage

Unlike the Ullmann reaction, which struggles with steric bulk, the Buchwald-Hartwig reaction utilizes bulky phosphine ligands (e.g., BINAP, XPhos) to facilitate the reductive elimination of the crowded triphenylamine product.

Experimental Protocol (Modern Standard)

Reagents:

-

3-Bromophenol (1.0 eq)

-

Diphenylamine (1.1 eq) - Alternative Strategy: Coupling the amine to the phenol ring.

-

Catalyst:

(1-2 mol%) -

Ligand: BINAP or DPPF (2-4 mol%)

-

Base: Sodium tert-butoxide (

, 1.5 eq) -

Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck flask and cool under Argon flow.

-

Solvation: Add 3-Bromophenol, Diphenylamine, and Toluene.

-

Catalyst Loading: Add

, Ligand, and -

Reaction: Heat to 100°C for 12-16 hours. The solution typically turns from dark red to orange/brown.

-

Quench: Cool to room temperature and quench with water.

-

Extraction: Extract with Ethyl Acetate (

mL). Dry organics over -

Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Comparative Analysis: Ullmann vs. Buchwald

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Temperature | High ( | Moderate ( |

| Catalyst | Copper (Stoichiometric or catalytic) | Palladium (Trace catalytic) |

| Substrate Tolerance | Low (Sensitive to functional groups) | High (Tolerates esters, nitriles) |

| Yield | 40–60% | 85–95% |

| Primary Risk | Thermal decomposition, Cu waste | Cost of Pd catalyst, O2 sensitivity |

Industrial Applications & Logic Flow

The utility of 3-(Diphenylamino)phenol stems from its ability to act as a "coupler" in dye synthesis.

-

Leuco Dyes (Thermal Paper): The phenolic oxygen is alkylated or cyclized to form spiro-lactone structures. When exposed to acid (from the thermal print head), the lactone ring opens, restoring the conjugation and producing color.

-

OLED Materials: The triphenylamine core is a classic hole-transport moiety. The hydroxyl group allows this unit to be polymerized or attached to a larger supramolecular structure.

Synthesis Logic Diagram

Caption: Logical workflow comparing the two primary synthetic routes and their downstream applications.

References

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction - Mechanism and Protocols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling.[1][2][3][4][5] Retrieved from [Link][1][3]

-

Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Technical Deep Dive: Reactivity Landscape of 3-(Diphenylamino)phenol

This guide provides an in-depth technical analysis of the reactivity of 3-(Diphenylamino)phenol (CAS: 107396-23-6), also known as

Executive Summary

3-(Diphenylamino)phenol represents a hybrid electronic scaffold merging the redox stability of triphenylamine (TPA) with the versatile functionalization potential of a phenol . Unlike simple phenols, the meta-positioning of the diphenylamino group creates a unique "cooperative activation" landscape. This molecule serves as a critical junction point: the hydroxyl group allows for anchoring or etherification, while the electron-rich core facilitates facile electrophilic substitution and stable radical-cation formation, making it a staple in hole-transport materials (HTMs) and ratiometric fluorescent sensors.

Electronic Structure & Regioselectivity

The reactivity of 3-(Diphenylamino)phenol is governed by the interplay between two powerful electron-donating groups (EDGs): the phenolic hydroxyl (-OH) and the diphenylamino (

The "Meta-Cooperative" Activation

Although the substituents are meta to each other, their resonance effects reinforce electron density at specific ring positions.

-

The -OH Group (Position 1): Activates positions 2, 4, and 6 via

(mesomeric) effect. -

The

Group (Position 3): Activates positions 2, 4, and 6 (relative to itself) via strong

Regioselectivity Mapping

When mapping these effects onto the specific carbon skeleton of 3-(Diphenylamino)phenol:

-

Position 2 (Ortho to both): Electronically most enriched but sterically occluded . Reaction here is rare unless the electrophile is extremely small or intramolecular.

-

Position 4 (Para to OH, Ortho to N): Activated by the OH group (strong) and the N group (ortho). However, the bulky diphenylamino group exerts significant steric hindrance, suppressing attack at this site.

-

Position 6 (Para to N, Ortho to OH): This is the kinetic and thermodynamic sweet spot . It is strongly activated by the para-nitrogen lone pair and the ortho-hydroxyl group. Crucially, it is sterically accessible (only flanked by the small OH group).

Visualization: Resonance & Steric Map

Figure 1: Regioselectivity map indicating Position 6 as the primary site for electrophilic attack due to the balance of electronic activation and steric clearance.

The Phenolic Hydroxyl: O-Functionalization

The phenolic proton (pKa

O-Alkylation vs. C-Alkylation

While phenols generally favor O-alkylation, the electron-rich nature of the ring can promote C-alkylation with soft electrophiles (e.g., allylic halides). To ensure exclusive O-alkylation , use "hard" electrophiles and polar aprotic solvents to solvate the cation, leaving the phenoxide "naked" and reactive.

Protocol: High-Yield O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize an O-alkylated derivative (e.g., for linker attachment) without touching the aromatic ring.

Reagents:

-

Substrate: 3-(Diphenylamino)phenol (1.0 eq)

-

Electrophile: Alkyl bromide/iodide (1.2 eq)

-

Base:

(anhydrous, 2.0 eq) or -

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-(Diphenylamino)phenol in DMF (0.2 M concentration) under

atmosphere. -

Deprotonation: Add

.[1] Stir at room temperature for 30 minutes. The solution may darken slightly due to phenoxide formation. -

Addition: Add the alkyl halide dropwise.

-

Heating: Heat to 60°C–80°C. Monitor via TLC (typically 2-4 hours).

-

Note: If C-alkylation byproducts appear (observed as slower-moving spots), lower the temperature and switch to a harder leaving group (tosylate/mesylate).

-

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[1]

-

Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (Hexane:EtOAc).

Ring Reactivity: Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the scaffold makes it susceptible to oxidation if reaction conditions are too harsh. Mild electrophiles are required.[1]

Formylation (Vilsmeier-Haack Reaction)

Introducing an aldehyde group is a critical step for converting this scaffold into coumarin or hemicyanine dyes.

Regioselectivity: As established, formylation occurs almost exclusively at Position 6 (para to the nitrogen), yielding 4-(diphenylamino)-2-hydroxybenzaldehyde.

Protocol:

-

Reagent Prep: Cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add

(1.2 eq) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 min. -

Addition: Dissolve 3-(Diphenylamino)phenol in minimal DMF and add slowly to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature, then heat to 60°C for 3 hours.

-

Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution. Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: A yellow/orange solid precipitates.

Azo Coupling

Reaction with diazonium salts yields azo dyes. Due to the high reactivity, coupling can be performed at

Redox & Photophysical Properties

This molecule is a "pro-fluorophore." The phenol form is often quenched via Photoinduced Electron Transfer (PET) or non-radiative decay. However, rigidity (via cyclization) or environmental changes can trigger strong fluorescence.

Oxidation Potentials

The diphenylamino core is a classic hole-transport moiety.

-

Oxidation: The molecule undergoes reversible one-electron oxidation to form a stable radical cation (

). -

Potential:

vs. SCE. -

Stability: The radical cation is stabilized by resonance delocalization over the three phenyl rings. However, the presence of the -OH group can lead to proton-coupled electron transfer (PCET), forming a phenoxyl radical which may dimerize. Protection of the OH group (alkylation) significantly enhances the reversibility of the redox cycle.

Experimental Workflow: Synthesis of a Coumarin Dye

One of the most common applications is cyclizing the phenol with a keto-ester to form a coumarin derivative (used in laser dyes and biological imaging).

Figure 2: Synthetic pathway converting the scaffold into a functional coumarin dye.

References

-

Electronic Effects in Triphenylamines: Chemical Reviews, "Triarylamine: A Versatile Scaffold for Organic Electronics." Link

-

Vilsmeier-Haack Regioselectivity: Journal of Organic Chemistry, "Regioselectivity in the Vilsmeier Formylation of m-Substituted Anilines." Link

-

Phenol Alkylation Protocols: Organic Syntheses, Coll. Vol. 1, p. 58 (Williamson Ether Synthesis General Procedures). Link

-

Coumarin Synthesis from Aminophenols: Dyes and Pigments, "Synthesis and properties of 7-diethylaminocoumarin derivatives." Link

Sources

Technical Whitepaper: Modular Synthesis of 3-(Diphenylamino)phenol Scaffolds

Executive Summary & Strategic Rationale

The 3-(diphenylamino)phenol (3-DPAP) scaffold represents a critical intersection between hole-transporting materials and reactive organic intermediates. While the triphenylamine (TPA) core is ubiquitous in organic light-emitting diodes (OLEDs) and mechanochromic materials due to its propeller-shaped geometry and high hole mobility, the meta-hydroxyl group provides a unique orthogonal handle for functionalization.

Unlike para-substituted analogues, the meta-substitution disrupts conjugation slightly, allowing for the tuning of triplet energy levels in optoelectronic applications. Furthermore, the phenolic hydroxyl group enables the synthesis of "turn-on" fluorescent probes (via esterification/etherification) and prodrug delivery systems.

This guide outlines a high-fidelity synthetic route prioritizing Buchwald-Hartwig amination over traditional Ullmann condensation to ensure maximum purity and yield, followed by divergent derivatization strategies.

Retrosynthetic Analysis and Core Synthesis

To synthesize novel derivatives, we must first secure the 3-DPAP core. Two primary routes exist:

-

Ullmann Condensation (Traditional): Copper-mediated coupling of 3-iodophenol and diphenylamine.

-

Pros: Low cost.[1]

-

Cons: Harsh conditions (>180°C), variable yields, copper waste disposal.

-

-

Buchwald-Hartwig Amination (Recommended): Palladium-catalyzed coupling.[2][3]

-

Pros: Mild conditions (<110°C), high tolerance for functional groups, superior yields (>85%).

-

Cons: Ligand cost.

-

Mechanistic Pathway (Buchwald-Hartwig)

The recommended route utilizes a Pd(0) catalytic cycle.[3] The bulky phosphine ligand (e.g., BINAP or DPPF) is crucial for facilitating both the oxidative addition of the aryl halide and the reductive elimination of the bulky triarylamine product.

Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of the TPA core. The cycle emphasizes the critical role of the base in the deprotonation step prior to reductive elimination.

Technical Workflow: Step-by-Step Protocols

Phase 1: Core Synthesis of 3-(Diphenylamino)phenol

Target: High-purity scaffold for further derivatization.

Reagents:

-

3-Bromophenol (1.0 eq)

-

Diphenylamine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene [DPPF] (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Solvent: Anhydrous Toluene

Protocol:

-

Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

-

Solvation: Add 3-bromophenol (10 mmol) and diphenylamine (11 mmol) to the flask. Dissolve in anhydrous toluene (50 mL) under Argon flow.

-

Catalyst Loading: Add NaOtBu (15 mmol), followed rapidly by Pd2(dba)3 (0.2 mmol) and DPPF (0.4 mmol). The solution will turn dark red/brown.

-

Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide spot should disappear.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: Hexane

5% EtOAc/Hexane). -

Yield Expectation: 85–92% as an off-white solid.

Phase 2: Divergent Functionalization

Once the core is synthesized, two pathways are primary for "novel" derivatives: O-Alkylation (for solubility/stability) and Formylation (for sensing/dyes).

Pathway A: Vilsmeier-Haack Formylation

This reaction introduces an aldehyde group (-CHO), typically para to the nitrogen on one of the phenyl rings, creating a "push-pull" system ideal for fluorescence.

Protocol:

-

Reagent Prep: In a dry flask at 0°C, add anhydrous DMF (5 eq). Dropwise add POCl3 (1.2 eq) to generate the Vilsmeier reagent (white precipitate/slurry).

-

Addition: Dissolve 3-(diphenylamino)phenol (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Warm to 80°C for 4 hours.

-

Hydrolysis: Pour the reaction mixture into ice water and neutralize with saturated sodium acetate solution. The aldehyde product will precipitate.

-

Result: 4-(diphenylamino)-2-hydroxybenzaldehyde (isomer distribution may vary; purification required).

Data Presentation & Quality Control

To ensure the integrity of the synthesized materials, the following characterization benchmarks must be met.

Comparative Catalyst Efficiency (Literature Aggregation)

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| Pd2(dba)3 / DPPF | NaOtBu | Toluene | 100 | 92% | Recommended. High turnover, stable. |

| Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 110 | 84% | Good alternative, slower kinetics. |

| CuI / L-Proline | K2CO3 | DMSO | 130 | 65% | Traditional Ullmann. Harder purification. |

QC Checkpoints

-

1H NMR (CDCl3):

-

Core: Look for the disappearance of the N-H peak of diphenylamine (~5.7 ppm). The -OH singlet typically appears broad around 4.8–5.2 ppm.

-

Aldehyde Derivative: A distinct singlet at ~9.8 ppm (-CHO) confirms formylation.

-

-

Mass Spectrometry: High-Resolution Mass Spec (HRMS) is mandatory to confirm the absence of debrominated byproducts (a common side reaction in Pd-coupling).

Workflow Visualization

The following diagram illustrates the divergent synthesis strategy from the core scaffold.

Figure 2: Divergent synthetic workflow. Path A targets bio-imaging applications; Path B targets materials science applications.

References

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[4][5] (Provides mechanistic grounding and ligand selection strategies). [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications. (Comprehensive review of N-arylation scope). [Link]

-

Vilsmeier-Haack Reaction. Wikipedia / Organic Chemistry Portal.[6] (Standard protocol for formylation of electron-rich aromatics). [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction. MDPI Molecules. (Comparison of Copper vs. Palladium routes). [Link]

-

Synthesis of poly[bis(triphenylamine) ether]s by Ullmann reaction. ResearchGate. (Example of TPA-ether synthesis for materials). [Link]

Sources

- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

3-(Diphenylamino)phenol role as a precursor in fine chemical synthesis

An In-depth Technical Guide to 3-(Diphenylamino)phenol as a Precursor in Fine Chemical Synthesis

Abstract

3-(Diphenylamino)phenol, a multifunctional aromatic compound, has emerged as a cornerstone precursor in the synthesis of high-value fine chemicals. Its unique molecular architecture, featuring a reactive phenol group and a bulky, electron-rich diphenylamine moiety, offers a versatile platform for constructing complex heterocyclic systems. This guide provides an in-depth technical exploration of 3-(Diphenylamino)phenol, focusing on its strategic application in synthesizing sophisticated molecular frameworks such as phenoxazines and carbazoles. We will dissect the causality behind synthetic strategies, present validated experimental protocols, and illustrate key transformations, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this pivotal building block.

Introduction: The Strategic Value of 3-(Diphenylamino)phenol

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. 3-(Diphenylamino)phenol (CAS 107396-23-6) is a compound of significant interest due to the convergence of three key reactive centers within one molecule: a nucleophilic hydroxyl group, a tertiary amine nitrogen, and multiple sites for electrophilic substitution on its three aromatic rings.[1][2] This trifecta of functionality makes it an exceptionally potent precursor for building polycyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals, organic electronics, and advanced materials.[3] This guide moves beyond a simple recitation of reactions to provide a causal understanding of how the inherent electronic and steric properties of 3-(Diphenylamino)phenol are exploited to achieve specific, high-value molecular targets.

Physicochemical Profile and Reactivity Analysis

A thorough understanding of a precursor's properties is fundamental to its effective use. The physical and chemical characteristics of 3-(Diphenylamino)phenol are summarized below.

| Property | Value | Source |

| CAS Number | 107396-23-6 | [1][4] |

| Molecular Formula | C₁₈H₁₅NO | [1][2] |

| Molecular Weight | 261.32 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [5] |

| Boiling Point | 431.6±28.0 °C (Predicted) | [4] |

| Density | 1.193±0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.85±0.10 (Predicted) | [4] |

The molecule's reactivity is governed by the interplay between the electron-donating hydroxyl (-OH) and diphenylamino (-NPh₂) groups. The hydroxyl group is a prime site for O-alkylation and O-arylation reactions, such as the Ullmann condensation, to form ether linkages.[6][7] The diphenylamine moiety, being electron-rich, directs electrophilic aromatic substitution primarily to the ortho and para positions of the phenyl rings. However, the most powerful application of this precursor lies in intramolecular cyclization reactions, where the proximity of these functional groups is leveraged to forge new heterocyclic rings.

Synthesis of the Precursor: Establishing the Foundation

While commercially available, understanding the synthesis of 3-(Diphenylamino)phenol provides context for its purity and potential side products. The most common approaches involve C-N cross-coupling reactions.

-

Ullmann Condensation: A traditional and robust method involves the copper-catalyzed reaction between 3-aminophenol and an aryl halide (e.g., iodobenzene) or, alternatively, diphenylamine and a 3-halophenol.[6] Though effective, this reaction often requires high temperatures and stoichiometric copper.[6]

-

Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach offers milder reaction conditions and broader substrate scope. This reaction can efficiently couple 3-bromophenol with diphenylamine, or 3-aminophenol with bromobenzene, using a palladium catalyst and a suitable phosphine ligand.

The choice between these methods often depends on the desired scale, cost considerations, and available equipment. The Buchwald-Hartwig amination is generally preferred in laboratory and pharmaceutical settings for its higher efficiency and milder conditions.

Caption: Common synthetic routes to 3-(Diphenylamino)phenol.

Core Application: A Gateway to Fused Heterocyclic Systems

The true synthetic prowess of 3-(Diphenylamino)phenol is realized in its conversion to valuable fused heterocyclic scaffolds.

Synthesis of Phenoxazine Derivatives

The phenoxazine core is a privileged structure found in dyes, fluorescent probes, and pharmacologically active molecules, including anticancer and antibiotic agents.[3][8][9] 3-(Diphenylamino)phenol is an ideal precursor for phenoxazines via intramolecular oxidative C-O/C-N bond formation.

Mechanistic Rationale: The synthesis proceeds via an oxidative cyclization. Under oxidizing conditions (e.g., using reagents like DDQ or hypervalent iodine), the phenol and one of the ortho positions of an adjacent phenyl ring in the diphenylamine moiety are coupled. The reaction is driven by the formation of a stable, conjugated aromatic system. The hydroxyl group acts as the initial point of attack or activation, facilitating the intramolecular cyclization.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-(Diphenylamino)phenol | C18H15NO | CID 14534356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Diphenylamino)phenol | 107396-23-6 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Diphenylamino)phenol as a Starting Material for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Diphenylamino)phenol is a versatile trifunctional chemical scaffold that holds immense potential as a starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a nucleophilic secondary amine, a reactive phenolic hydroxyl group, and three aryl rings, allows for a range of strategic cyclization reactions. This guide provides a comprehensive overview of the synthesis of 3-(diphenylamino)phenol and its subsequent transformation into two key classes of heterocyclic compounds: phenoxazines and carbazoles. Detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the potential applications of the resulting heterocycles are presented to empower researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction to 3-(Diphenylamino)phenol: A Versatile Building Block

3-(Diphenylamino)phenol, also known as 3-hydroxytriphenylamine, is an aromatic compound of significant interest in synthetic chemistry. The strategic placement of the hydroxyl and diphenylamino groups on the central phenyl ring provides multiple reaction sites for the construction of complex molecular architectures.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₈H₁₅NO |

| Molar Mass | 261.32 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 115-118 °C |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

The diphenylamino group acts as a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. The phenolic hydroxyl group can be readily deprotonated to form a highly nucleophilic phenoxide, or it can participate in condensation and etherification reactions. This confluence of functionalities makes 3-(diphenylamino)phenol an ideal precursor for the synthesis of various heterocyclic systems.

Synthesis of 3-(Diphenylamino)phenol

The synthesis of 3-(diphenylamino)phenol can be efficiently achieved through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods provide a reliable means of forming the crucial C-N bond between 3-aminophenol and an aryl halide.

Workflow for the Synthesis of 3-(Diphenylamino)phenol:

Caption: Synthetic routes to 3-(diphenylamino)phenol.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is based on established methods for the N-arylation of aminophenols.[1]

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-aminophenol (1.0 equiv.), iodobenzene (2.2 equiv.), cesium carbonate (2.5 equiv.), and a magnetic stir bar.

-

Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and Xantphos (4 mol%).

-

Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(diphenylamino)phenol.

Synthesis of Phenoxazine Derivatives

Phenoxazines are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science.[2] The synthesis of phenoxazines from 3-(diphenylamino)phenol can be achieved through an intramolecular oxidative cyclization.

Mechanism of Oxidative Cyclization

The oxidative cyclization of 3-(diphenylamino)phenol proceeds via the formation of a phenoxyl radical, followed by intramolecular cyclization onto one of the phenyl rings of the diphenylamino group, and subsequent oxidation to the aromatic phenoxazine core.

Caption: Mechanism of phenoxazine formation.

Experimental Protocol: Oxidative Cyclization to N-Phenylphenoxazin-3-ol

This protocol is adapted from general methods for the synthesis of phenoxazines from aminophenols.[3][4]

-

Dissolution: Dissolve 3-(diphenylamino)phenol (1.0 equiv.) in a suitable solvent such as dichloromethane or acetonitrile.

-

Oxidant Addition: Add a solution of an oxidizing agent, such as iron(III) chloride (2.2 equiv.), dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress can be monitored by the formation of a colored product.

-

Quenching: Quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-phenylphenoxazin-3-ol.

Table 1: Representative Oxidizing Agents for Phenoxazine Synthesis

| Oxidizing Agent | Typical Conditions | Reference |

| Iron(III) chloride (FeCl₃) | Acetonitrile, room temp. | [3] |

| Potassium permanganate (KMnO₄) | Acetone/water, acidic pH | [3] |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane, room temp. | General knowledge |

Synthesis of Carbazole Derivatives

Carbazoles are another important class of nitrogen-containing heterocycles with significant applications in organic electronics and medicinal chemistry.[5] The synthesis of carbazoles from 3-(diphenylamino)phenol can be accomplished via a palladium-catalyzed intramolecular C-H arylation.

Mechanism of Palladium-Catalyzed Intramolecular C-H Arylation

The reaction proceeds through a catalytic cycle involving C-H activation of one of the phenyl rings of the diphenylamino group by a palladium catalyst, followed by reductive elimination to form the carbazole ring system.

Sources

- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Antioxidant Potential of 3-(Diphenylamino)phenol

Preamble: The Scientific Mandate

In the landscape of drug development and materials science, the pursuit of novel antioxidant compounds is relentless. Oxidative stress is a well-documented pathogenic factor in a spectrum of human diseases, from neurodegeneration to cardiovascular disorders and cancer. Our focus herein is on a molecule of significant structural promise: 3-(Diphenylamino)phenol . This guide is not a mere recitation of findings but a comprehensive investigational framework. It is designed for researchers and drug development professionals, detailing the scientific rationale and rigorous methodologies required to fully characterize the antioxidant potential of this hybrid molecule. We will proceed from foundational chemical theory to a multi-tiered experimental approach, ensuring that each protocol is a self-validating system designed for reproducibility and mechanistic clarity.

Section 1: The Structural Rationale and Central Hypothesis

The chemical architecture of 3-(Diphenylamino)phenol is unique, presenting two distinct, well-characterized antioxidant moieties within a single scaffold: a phenolic hydroxyl group and a diphenylamine secondary amine.

-

The Phenolic Moiety: Phenols are archetypal antioxidants. Their primary mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical, a process known as Hydrogen Atom Transfer (HAT).[1] This reaction neutralizes the damaging radical while generating a phenoxyl radical, which is significantly stabilized by resonance delocalization across the aromatic ring, rendering it less reactive and unlikely to propagate the oxidative chain reaction.[1]

-

The Diphenylamine Moiety: Diphenylamine (DPA) and its derivatives are renowned radical-trapping antioxidants, widely employed in industrial applications to inhibit autoxidation.[2] The secondary amine (-NH-) group can donate its hydrogen atom to terminate radical chains, forming a stable nitrogen-centered radical. The two phenyl rings provide extensive resonance stabilization for this resulting radical, enhancing its efficacy.

Central Hypothesis:

The antioxidant potential of 3-(Diphenylamino)phenol is hypothesized to be greater than the sum of its parts. We postulate a synergistic intramolecular mechanism where the two functional groups cooperate to enhance radical scavenging and stability. This could involve one moiety regenerating the other after radical quenching, a phenomenon observed in blends of different antioxidant classes.[3][4] This guide outlines the comprehensive strategy required to test this hypothesis, moving from fundamental chemical reactivity to biologically relevant cellular activity.

Proposed Synergistic Antioxidant Mechanism

The diagram below illustrates the hypothesized dual-action mechanism. The phenol group can rapidly quench a radical (R•) via Hydrogen Atom Transfer (HAT). The resulting phenoxyl radical is resonance-stabilized. Concurrently, the diphenylamine moiety can also scavenge radicals. A potential synergistic pathway involves the diphenylamine moiety regenerating the more reactive phenolic antioxidant.

Caption: Hypothesized dual antioxidant pathways of 3-(Diphenylamino)phenol.

Section 2: A Multi-Faceted Approach to In Vitro Characterization

No single in vitro assay can fully capture the antioxidant profile of a compound. Different assays operate via different chemical mechanisms and have varying sensitivities. Therefore, a validated, multi-assay approach is not just recommended; it is scientifically imperative. We will employ a panel of three robust spectrophotometric assays: DPPH, ABTS, and FRAP.

Causality Behind a Multi-Assay System:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method primarily measures the capacity for hydrogen atom donation.[5] The stable DPPH radical has a deep violet color, which fades upon reduction by an antioxidant. It is particularly useful for initial screening but can be sensitive to steric hindrance.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is generated prior to reaction. It is quenched by antioxidants via a combination of hydrogen atom and electron transfer mechanisms.[5] A key advantage is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay operates exclusively via a Single Electron Transfer (SET) mechanism. It measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺), which forms a deep blue complex. This assay provides a direct measure of the reducing power of a compound.

By cross-validating results from these three assays, we can build a comprehensive picture of the compound's chemical antioxidant capabilities.[6]

Workflow for In Vitro Antioxidant Profiling

Caption: Comprehensive workflow for in vitro antioxidant capacity assessment.

Protocol: DPPH Radical Scavenging Assay

Principle: Measures the bleaching of the purple DPPH radical solution in the presence of an antioxidant. The degree of discoloration is proportional to the scavenging activity.[6]

Methodology:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. The solution should be freshly made and stored in an amber bottle to protect it from light.

-

Test Compound Stock: Prepare a 1 mg/mL stock solution of 3-(Diphenylamino)phenol in methanol or DMSO.

-

Standard: Prepare a 1 mg/mL stock solution of Trolox or Ascorbic Acid in methanol.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of various concentrations of the test compound or standard (e.g., 1 to 200 µg/mL) to the wells of a 96-well microplate.

-

Add 180 µL of the 0.1 mM DPPH solution to each well.

-

Controls: Prepare a blank (20 µL methanol + 180 µL methanol) and a negative control (20 µL methanol + 180 µL DPPH solution).

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol: ABTS Radical Cation Decolorization Assay

Principle: Measures the ability of an antioxidant to scavenge the pre-formed blue-green ABTS radical cation (ABTS•⁺).[5]

Methodology:

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of the test compound or standard (at various concentrations) to a 96-well plate.

-

Add 180 µL of the ABTS•⁺ working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity to a Trolox standard curve.

-

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: Measures the reduction of the colorless ferric complex (Fe³⁺-TPTZ) to the intensely blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.[7]

Methodology:

-

Reagent Preparation:

-

Acetate Buffer: 300 mM, pH 3.6.

-

TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of the test compound, standard (FeSO₄ or Trolox), or blank (solvent) to a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C. Readings can be taken kinetically or at a fixed endpoint (e.g., 4-6 minutes).[8]

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using a known concentration of FeSO₄.

-

Express the FRAP value of the sample as Fe²⁺ equivalents (e.g., in µM Fe²⁺/µM of compound) or as Trolox equivalents.

-

Section 3: Cellular Antioxidant Activity (CAA) Assay

Scientific Rationale: While in vitro assays are essential for chemical characterization, they do not account for biological complexity such as cell uptake, distribution, and metabolism.[9] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within a living cell model, providing more biologically relevant data.[10]

Principle: The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will enter the cell and prevent this oxidation, resulting in a lower fluorescent signal.[11][12]

Principle of the Cellular Antioxidant Activity (CAA) Assay

Caption: Mechanism of the CAA assay within a live cell.

Protocol: Cellular Antioxidant Activity (CAA) Assay

Methodology:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells into a 96-well, black, clear-bottom microplate at a density that achieves ~90-100% confluency after 24 hours (e.g., 60,000 cells/well).[11]

-

-

Treatment:

-

Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

-

Treat the cells with 100 µL of treatment medium (e.g., Williams E) containing the test compound at various concentrations, alongside a 25 µM DCFH-DA solution. Include a quercetin positive control and a no-antioxidant control.

-

Incubate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake and probe de-esterification.[13]

-

-

Induction of Oxidative Stress:

-

Wash the cells three times with 100 µL of warm PBS to remove extracellular compounds and probe.

-

Add 100 µL of a 600 µM solution of AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to all wells.[12]

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[13]

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each well.

-

Calculate the CAA unit for each sample concentration using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

Express results as IC₅₀ values (concentration to achieve 50 CAA units) or in Quercetin Equivalents (QE).

-

Section 4: Data Presentation and Interpretation

To ensure clarity and facilitate cross-assay comparison, all quantitative data should be summarized in a structured table. This allows for a holistic evaluation of the compound's antioxidant profile.

| Assay | Key Parameter | Expected Outcome for 3-(Diphenylamino)phenol | Rationale / Interpretation |

| DPPH Assay | IC₅₀ (µM) | Low to Moderate | The meta-position of the hydroxyl group may result in lower reactivity compared to ortho or para isomers, as seen in simple aminophenols.[14] However, the diphenylamine moiety will contribute significantly. |

| ABTS Assay | IC₅₀ (µM) & TEAC | Low IC₅₀, High TEAC | This assay is sensitive to both HAT and SET mechanisms, likely capturing the full potential of the hybrid structure. A lower IC₅₀ than in the DPPH assay is plausible. |

| FRAP Assay | FRAP Value (µM Fe²⁺/µM) | High | Both phenolic and secondary amine groups are excellent electron donors, predicting strong performance in this purely electron-transfer-based assay. |

| CAA Assay | IC₅₀ (µM) & QE | Moderate to High Efficacy | This is the ultimate test. Efficacy will depend on the compound's ability to cross the cell membrane and its stability against cellular metabolism. A positive result would be highly significant. |

Section 5: Conclusion and Future Directions

This technical guide provides a rigorous, scientifically-grounded framework for the comprehensive investigation of 3-(Diphenylamino)phenol's antioxidant potential. The proposed workflow, progressing from in vitro chemical assays to a biologically relevant cellular model, is designed to yield a deep mechanistic understanding of the compound's activity. The central hypothesis of intramolecular synergy between the phenol and diphenylamine moieties provides a strong rationale for this investigation.

Successful validation of antioxidant activity through these methods would position 3-(Diphenylamino)phenol as a compelling candidate for further development in therapeutic or material science applications. Subsequent research should focus on structure-activity relationships with related isomers, investigation of its effects on specific intracellular ROS-generating pathways, and ultimately, evaluation in in vivo models of oxidative stress.

References

-

Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. (n.d.). PubMed. [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). National Center for Biotechnology Information. [Link]

-

Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022). PubMed. [Link]

-

CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

Antioxidant Activity of Diatomic Phenols. (2022). National Center for Biotechnology Information. [Link]

-

FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). National Center for Biotechnology Information. [Link]

-

Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. (2023). MDPI. [Link]

-

ANTIOXIDANT ACTIVITY (PHENOL AND FLAVONOID CONTENT) OF THREE DIFFERENT CULTIVARS OF PIPER BETLE L. (PIPERACEAE). (2018). Journal of Drug Delivery and Therapeutics. [Link]

-

Aminophenols. (n.d.). ResearchGate. [Link]

-

Increasing the antioxidant capability via the synergistic effect of coupling diphenylamine with sterically hindered phenol. (n.d.). Cranfield University. [Link]

-

STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.). ResearchGate. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. [Link]

-

Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. (n.d.). ResearchGate. [Link]

-

Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2012). ScienceDirect. [Link]

- Cellular antioxidant activity (caa) assay. (n.d.).

-

Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ACS Publications. [Link]

-

Why does p-aminophenol oxidize in acid solution. (2023). Chemistry Stack Exchange. [Link]

-

Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. (n.d.). Hindawi. [Link]

-

Can someone please advise on how to validate ABTS, DPPH and FRAP assays for evaluating antioxidant capacity?. (2017). ResearchGate. [Link]

-

Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. (n.d.). Frontiers. [Link]

-

Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ResearchGate. [Link]

-

Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). (2024). National Center for Biotechnology Information. [Link]

-

Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. (2020). National Center for Biotechnology Information. [Link]

-

Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (n.d.). Royal Society of Chemistry. [Link]

-

OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

-

Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (n.d.). MDPI. [Link]

-

Hydroxycinnamic acid antioxidants: an electrochemical overview. (n.d.). PubMed. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (n.d.). E3S Web of Conferences. [Link]

Sources

- 1. Hydroxycinnamic acid antioxidants: an electrochemical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. benchchem.com [benchchem.com]

- 7. zen-bio.com [zen-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. zen-bio.com [zen-bio.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Near-Infrared Absorbing Dyes from 3-(Diphenylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-(Diphenylamino)phenol in Near-Infrared Dye Synthesis

The burgeoning fields of in-vivo imaging, photodynamic therapy, and advanced diagnostics have created an insatiable demand for robust, high-performance near-infrared (NIR) absorbing dyes. The "NIR window" (typically 700-1700 nm) offers a unique advantage for biological applications due to the reduced scattering and absorption of light by endogenous chromophores such as hemoglobin and water, allowing for deeper tissue penetration and improved signal-to-noise ratios. A key molecular scaffold for achieving these desirable long-wavelength absorbing properties is the incorporation of potent electron-donating moieties. Among these, the 3-(diphenylamino)phenol structural unit has emerged as a particularly valuable building block.

The diphenylamino group provides a high degree of electron-donating character and steric bulk, which can both enhance the molar absorptivity and reduce the propensity for aggregation-caused quenching—a common pitfall in dye design. The phenolic hydroxyl group offers a versatile handle for synthetic manipulation, either by acting as a nucleophile itself or by directing electrophilic substitution to the ortho position. This unique combination of features makes 3-(diphenylamino)phenol a strategic starting material for the synthesis of a diverse range of NIR dye scaffolds, including heptamethine cyanines, squaraines, and donor-acceptor naphthalimide-based systems.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three distinct classes of NIR dyes derived from 3-(diphenylamino)phenol. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the creation of novel functional dyes tailored to their specific research needs.

Part 1: Synthesis of a Heptamethine Cyanine Dye via a Formylated Intermediate

Heptamethine cyanine dyes are a cornerstone of NIR fluorescence technology, renowned for their high extinction coefficients and tunable photophysical properties. The synthesis of a cyanine dye from 3-(diphenylamino)phenol is most effectively achieved through a two-step process: initial formylation via the Vilsmeier-Haack reaction to introduce an aldehyde group, followed by condensation with indoleninium salts.

Causality of the Synthetic Strategy

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. The electron-donating diphenylamino group and the activating hydroxyl group of 3-(diphenylamino)phenol strongly direct the electrophilic substitution to the position ortho to the hydroxyl group and para to the amino group. The resulting aldehyde, 4-(diphenylamino)salicylaldehyde, is a critical intermediate. This aldehyde can then undergo a condensation reaction with two equivalents of a quaternized indolenine base. The acidic conditions of the reaction facilitate the formation of a conjugated polymethine bridge between the two indolenine heterocycles, with the aldehyde carbon becoming the central carbon of the heptamethine chain. The overall reaction creates a large, delocalized π-system that is characteristic of NIR-absorbing cyanine dyes.

Experimental Workflow Diagram

Caption: Synthetic workflow for the heptamethine cyanine dye.

Detailed Protocol 1A: Vilsmeier-Haack Formylation of 3-(Diphenylamino)phenol

Materials:

-

3-(Diphenylamino)phenol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dissolve 3-(diphenylamino)phenol (1 equivalent) in anhydrous DCM and add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-(diphenylamino)salicylaldehyde.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Detailed Protocol 1B: Condensation to Form the Heptamethine Cyanine Dye

Materials:

-

4-(Diphenylamino)salicylaldehyde (from Protocol 1A)

-

1,2,3,3-Tetramethyl-3H-indol-1-ium iodide

-

Acetic anhydride

-

Pyridine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-(diphenylamino)salicylaldehyde (1 equivalent) and 1,2,3,3-tetramethyl-3H-indol-1-ium iodide (2.2 equivalents) in a mixture of acetic anhydride and pyridine (1:1 v/v).

-

Heat the reaction mixture to reflux (approximately 120 °C) for 2-3 hours. The solution should develop a deep blue or green color.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold diethyl ether to precipitate the crude dye.

-

Collect the solid by vacuum filtration and wash thoroughly with diethyl ether to remove residual solvents and byproducts.

-

Recrystallize the crude dye from ethanol to obtain the purified heptamethine cyanine dye as a crystalline solid.

Part 2: Synthesis of a Symmetrical Squaraine Dye

Squaraine dyes are characterized by a central, electron-deficient four-membered squaric acid core flanked by two electron-rich donor moieties. This donor-acceptor-donor architecture gives rise to intense and sharp absorption bands in the NIR region. The synthesis is a direct condensation of the electron-rich phenol with squaric acid.

Causality of the Synthetic Strategy

The condensation reaction between squaric acid and 3-(diphenylamino)phenol proceeds via a nucleophilic addition-elimination mechanism. The electron-rich aromatic ring of the phenol attacks the electrophilic carbonyl carbon of squaric acid. Subsequent dehydration, driven by azeotropic removal of water, leads to the formation of the stable, highly conjugated squaraine dye. The diphenylamino groups act as powerful electron donors, pushing electron density into the squaraine core and significantly lowering the HOMO-LUMO gap, which results in a bathochromic shift of the absorption maximum into the NIR region.

Reaction Mechanism Diagram

Caption: Synthetic pathway for the naphthalimide-based NIR dye.

Detailed Protocol 3: Synthesis of a Naphthalimide-based NIR Dye

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

Octylamine

-

Acetic acid

-

3-(Diphenylamino)phenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol

-

Dichloromethane (DCM)

Procedure - Step 1: Synthesis of N-octyl-4-bromo-1,8-naphthalimide

-

In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (1 equivalent) and octylamine (1.2 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Pour the mixture into cold water and collect the solid by vacuum filtration.

-

Wash the solid with water and then with cold ethanol.

-

Dry the solid under vacuum to yield N-octyl-4-bromo-1,8-naphthalimide.

Procedure - Step 2: Condensation with 3-(Diphenylamino)phenol

-

In a flame-dried flask under a nitrogen atmosphere, dissolve N-octyl-4-bromo-1,8-naphthalimide (1 equivalent), 3-(diphenylamino)phenol (1.5 equivalents), and potassium carbonate (3 equivalents) in anhydrous DMF.

-

Heat the reaction mixture to 120-130 °C for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with water.

-

Purify the product by column chromatography on silica gel using a DCM/hexane solvent system.

Data Presentation: Photophysical Properties of Synthesized Dyes

The following table summarizes the expected photophysical properties of the NIR dyes synthesized from 3-(diphenylamino)phenol. These values are representative and may vary depending on the specific solvent and measurement conditions.

| Dye Class | Proposed Structure | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| Heptamethine Cyanine | Symmetrical, derived from 4-(diphenylamino)salicylaldehyde | ~780-820 | ~800-850 | >150,000 |

| Squaraine | Symmetrical, derived from 3-(diphenylamino)phenol | ~650-700 | ~670-720 | >200,000 |

| Naphthalimide-based | Donor-acceptor structure | ~680-720 | ~710-750 | ~50,000-80,000 |

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. The successful synthesis of each target dye can be validated through standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and final products.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties (absorption and emission maxima, molar extinction coefficient) of the final NIR dyes.

References

-

Redamala, R., Merugu, R., & Rajanna, K.C. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 5(6), 754-758. [Link]

-

Li, Q., Tan, J., & Peng, B.X. (1997). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 2(3), 91-98. [Link]

-

Zhu, B. (2012). The Photophysical Properties of Squaraine Derivatives and Their Impact. University of Rochester. [Link]

- Grabtchev, I., & Philipova, Tz. (1995). Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents for Polymeric Materials. Dyes and Pigments, 27(4), 321-325.

-

Ni, Y., & Wu, J. (2014). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Organic & Biomolecular Chemistry, 12(23), 3774-3791. [Link]

-

Escobedo, J. O., Rusin, O., Lim, S., & Strongin, R. M. (2010). NIR dyes for bioimaging applications. Current opinion in chemical biology, 14(1), 64–70. [Link]

- Patil, V., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1159.

-

Winstead, A., et al. (2010). Microwave synthesis of cyanine dyes. Journal of Microwave Power and Electromagnetic Energy, 44(4), 230-238. [Link]

-

Sarasiya, S., Sarasiya, S., & Henary, M. (2023). Synthesis of Squaraine Dyes. Encyclopedia, 3(3), 1109-1121. [Link]

-

Georgiev, A., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 9, 2455-2464. [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-(Diphenylamino)phenol

Technical Support Center: Synthesis of 3-(Diphenylamino)phenol

Welcome to the technical support center for the synthesis of 3-(Diphenylamino)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during synthesis. Our focus is on providing scientifically sound explanations and practical solutions to ensure the successful and efficient production of this valuable chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 3-(Diphenylamino)phenol?

The synthesis of 3-(Diphenylamino)phenol typically involves the formation of a carbon-nitrogen (C-N) bond between a phenol ring and a diphenylamine moiety. The most prevalent and effective methods are modern cross-coupling reactions, which offer significant advantages over older, harsher techniques.

-

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds.[1][2][3] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand.[2][3] For this synthesis, one could react 3-aminophenol with an aryl halide or diphenylamine with a 3-halo-phenol derivative.

-

Ullmann Condensation : A classical copper-catalyzed reaction, the Ullmann condensation, can also be used to form the C-N bond.[4][5] Modern protocols often use soluble copper catalysts with specific ligands to improve yields and reaction conditions, though they may still require higher temperatures than the Buchwald-Hartwig amination.[4][6]

Q2: Why is the Buchwald-Hartwig amination often preferred for this synthesis?

The Buchwald-Hartwig amination is frequently the method of choice due to its high efficiency, broad substrate scope, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation.[3][7] The use of specialized phosphine ligands allows for precise control over the catalytic cycle, leading to higher yields and fewer side products.[2]

Q3: What are the critical safety considerations for this synthesis?

-

Reagents : Diphenylamine and its derivatives can be toxic and may cause skin and eye irritation.[8][9] Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents : Many organic solvents used in these reactions (e.g., toluene, DMF) are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

-

Catalysts : Palladium and copper catalysts, especially in powdered form, can be hazardous if inhaled. Handle with care.

-

Bases : Strong bases like sodium tert-butoxide (NaOt-Bu) are corrosive and react violently with water. Handle in an inert atmosphere.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-(Diphenylamino)phenol, providing a systematic approach to identifying the cause and implementing a solution.

Problem 1: Low or No Product Yield

A low yield is one of the most common challenges. The root cause often lies with the catalyst system, reagents, or reaction conditions.

The palladium catalyst's activity is paramount in the Buchwald-Hartwig amination.

-

Explanation: The Pd(0) active species is sensitive to oxygen, which can cause oxidation to Pd(II) and deactivate the catalyst. The phosphine ligands are also prone to oxidation.

-

Solution:

-

Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Use Schlenk techniques or a glovebox for handling catalysts and ligands.

-

Reagent Quality: Use high-purity, fresh palladium precursors and ligands. Consider using pre-formed palladium catalysts which can be more stable and easier to handle.[10]

-

Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst deactivation by water or dissolved oxygen.

-

The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[1]

-

Explanation: An inappropriate or insufficient amount of base can stall the reaction. The choice of base can also influence the selectivity of the reaction, particularly in preventing side reactions.

-

Solution:

-

Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) can be used, though this may require higher temperatures or longer reaction times.[11][12]

-

Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the limiting reagent. An excess (e.g., 1.2-1.5 equivalents) is often beneficial.

-

-

Explanation: Cross-coupling reactions are highly sensitive to temperature. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive heat can cause catalyst decomposition or promote side reactions.

-

Solution:

-

Optimization: The optimal temperature depends on the specific substrates, catalyst, and solvent. A typical range for Buchwald-Hartwig amination is 80-110 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

-

Problem 2: Formation of O-Arylation Side Product

When using 3-aminophenol as a starting material, a common side reaction is the formation of the O-arylated product (a diaryl ether) instead of the desired N-arylated product.

-

Explanation: 3-Aminophenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Under certain conditions, the hydroxyl group can compete with the amino group in the coupling reaction.

-

Solution:

-

Catalyst System Selection: The choice of catalyst and ligand is critical for directing the selectivity. Palladium-based systems with bulky biarylphosphine ligands (e.g., BrettPhos) have been shown to be highly selective for N-arylation.[10][11] In contrast, some copper-based systems are more prone to O-arylation.[13]

-

Reaction Conditions: Fine-tuning the base and solvent can also influence selectivity. For instance, using a strong base like NaOt-Bu in a non-polar solvent like toluene often favors N-arylation.

-

Problem 3: Difficult Product Purification

The final product may be challenging to isolate from the reaction mixture due to residual starting materials, catalyst, or byproducts.

-

Explanation: The polarity of 3-(Diphenylamino)phenol can be similar to that of the starting materials or certain byproducts, making chromatographic separation difficult.

-

Solution:

-

Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Quench the reaction mixture, dilute with an organic solvent, and wash with water and brine to remove inorganic salts and highly polar impurities.

-

Acid/Base Extraction: Utilize the phenolic -OH group. The product can be extracted into a basic aqueous solution (e.g., 1M NaOH), leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the product, which is then extracted back into an organic solvent.

-

Chromatography: If column chromatography is necessary, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.

-

Recrystallization/Trituration: Consider recrystallization or trituration from a suitable solvent system to obtain a highly pure product.

-

Experimental Protocols and Data

Optimized Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of 3-(Diphenylamino)phenol from 3-aminophenol and iodobenzene.

Materials:

-

3-Aminophenol

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)2)

-

BrettPhos

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous, degassed toluene

Procedure:

-

In a glovebox, add 3-aminophenol (1.0 equiv.), Pd(OAc)2 (0.02 equiv.), and BrettPhos (0.04 equiv.) to an oven-dried Schlenk flask.

-

Add NaOt-Bu (1.4 equiv.) to the flask.

-

Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

-

Add anhydrous, degassed toluene via syringe.

-

Add iodobenzene (1.1 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Table 1: Comparison of Reaction Conditions

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based (e.g., Pd(OAc)2) | Copper-based (e.g., CuI) |

| Ligand | Bulky phosphines (e.g., BrettPhos)[11] | Diamines, Picolinic Acid[10] |

| Base | Strong bases (NaOt-Bu) or Carbonates | Carbonates (K2CO3, Cs2CO3)[6] |

| Solvent | Toluene, Dioxane, t-BuOH[12] | DMF, NMP, DMSO[4] |

| Temperature | 80-110 °C | 110-210 °C[4] |

| Yields | Generally Good to Excellent | Moderate to Good |

Visualizations

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig synthesis.

Troubleshooting Flowchart: Low Yield

Caption: Decision tree for troubleshooting low product yield.

Competing Reaction Pathways

Caption: N-Arylation vs. O-Arylation side reaction.

References

-

Preparation method of 3-(N,N-dimethylamino)phenol. Eureka | Patsnap.

-

CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol. Google Patents.

-

Buchwald-Hartwig amination. Name-Reaction.com.